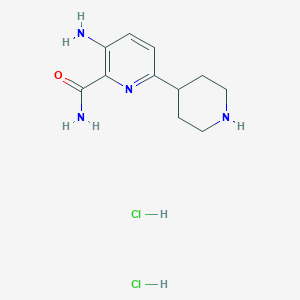

3-氨基-6-哌啶-4-基吡啶-2-甲酰胺; 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

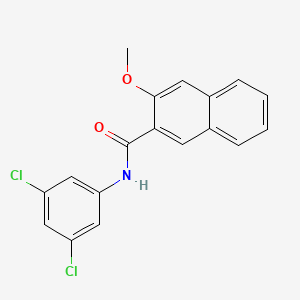

The compound "3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a pyridine ring, which is a common motif in drug molecules, and a piperidine moiety, which is known for its biological activity. The compound's potential for forming salts, as indicated by the "dihydrochloride" part of its name, suggests its solubility could be tailored for pharmaceutical formulations.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been achieved through a three-component condensation involving 4-piperidinones, which could be structurally related to the target compound . Additionally, the synthesis of 3,4-dihydropyridones and 2-piperidinones has been reported using acid-catalyzed Michael addition and lactamization, which might offer insights into the synthesis of the pyridine and piperidine components of the target molecule . Furthermore, a three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines has been developed, which could be relevant to the synthesis of the pyridine core of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit features such as hydrogen bonding potential due to the presence of amino groups and the carboxamide moiety. The structure of a related compound, a 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, demonstrates the importance of hydrogen bonding in the solid-state structure, which could be a consideration for the target compound as well .

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from related studies. For example, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones have been used as starting materials for the synthesis of various pyridine derivatives, including reactions with chloroacetamide to yield 2-carboxamide analogs . This suggests that the carboxamide group in the target compound could be reactive under certain conditions, potentially undergoing substitution or participating in the formation of fused ring systems.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride" are not provided, the properties of similar compounds can offer some insights. The presence of amino and carboxamide groups suggests that the compound would exhibit basicity and could form hydrogen bonds, affecting its solubility and melting point. The dihydrochloride salt form implies that the compound could be more soluble in aqueous solutions compared to its free base form, which is advantageous for biological applications .

科学研究应用

杂环合成

3-氨基-6-哌啶-4-基吡啶-2-甲酰胺;二盐酸盐用于合成复杂的杂环。例如,它的衍生物哌啶鎓6-氨基-5-氰基-3-N-(4-甲基苯基)氨基甲酰基-4-苯基-1,4-二氢吡啶-2-硫醇参与氨基甲基化形成四氮三环十三-2-烯-9-甲酰胺 (Dotsenko、Krivokolysko 和 Litvinov,2012)。

新型吡啶衍生物的合成

该化合物用于合成新型吡啶衍生物。一个例子包括合成 5,7-二芳基吡啶并[4,3-d]嘧啶和其他杂环化合物 (Vijayakumar、Karthikeyan 和 Sarveswari,2014)。

盐型加合物的形成

它在特定反应中形成盐型加合物,例如与 6-氨基-3-甲基-5-亚硝基嘧啶-2,4(1H,3H)-二酮形成含有多个氢键的复杂结构 (Orozco、Insuasty、Cobo 和 Glidewell,2009)。

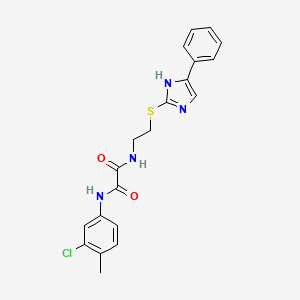

Aurora 激酶抑制

该化合物的衍生物具有抑制 Aurora A 激酶的潜力,这在癌症治疗中具有重要意义。此类衍生物的一个例子是 (2S, 4S) -1 - [(3-氯-2-氟-苯基) 甲基] -4 - [[3-氟-6 - [(5-甲基 -1H- 吡唑-3 -基) 氨基] -2-吡啶基] 甲基] -2-甲基 - 哌啶-4-羧酸 (罗伯特·亨利,詹姆斯,2006)。

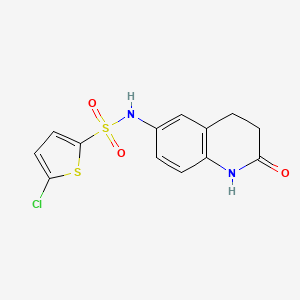

抗血管生成和 DNA 切割研究

该化合物的某些衍生物显示出显着的抗血管生成和 DNA 切割活性,表明在癌症治疗中具有潜力 (Kambappa 等人,2017)。

抗精神病潜力

3-氨基-N-(4-(4-(1,2-苯并异噻唑-3-基)-1-哌嗪基)丁基)-2-吡啶甲酰胺等化合物作为杂环类似物已被评估为潜在的抗精神病药 (Norman 等人,1996)。

美拉德反应中的化学活化

哌啶,一种相关化合物,在美拉德反应中很重要,特别是涉及赖氨酸,并且可以与甲醛形成反应性中间体,从而产生多种反应产物 (Nikolov 和 Yaylayan,2010)。

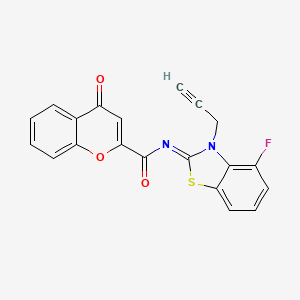

CGRP 受体抑制

诸如 (R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺之类的衍生物是强效降钙素基因相关肽 (CGRP) 受体拮抗剂 (Cann 等人,2012)。

作用机制

Target of Action

The primary targets of the compound “3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride” are currently under investigation . As a complex compound, it may interact with multiple targets within the body, influencing various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . The effects can vary widely depending on the specific targets and pathways affected by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the physical and chemical conditions in the body, such as pH and temperature, as well as external factors like diet and lifestyle. Understanding these factors is crucial for optimizing the use of the compound and minimizing potential side effects.

属性

IUPAC Name |

3-amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c12-8-1-2-9(15-10(8)11(13)16)7-3-5-14-6-4-7;;/h1-2,7,14H,3-6,12H2,(H2,13,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUMYLDETWWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=C(C=C2)N)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)